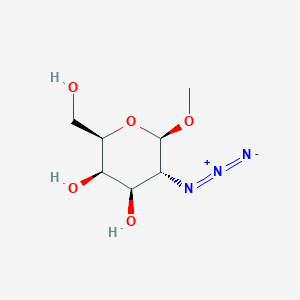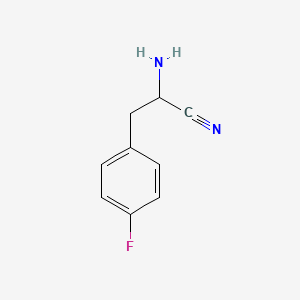
3-Fluoro-4-acetylaminobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-acetylaminobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluorine atom at the 3-position and an acetylamino group at the 4-position of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of 3-Fluoro-4-acetylaminobiphenyl may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.
化学反应分析
Types of Reactions: 3-Fluoro-4-acetylaminobiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s interactions with biological systems are of interest, particularly in the study of enzyme inhibition and protein binding.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 3-Fluoro-4-acetylaminobiphenyl involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a carcinogen by forming covalent bonds with DNA, leading to mutations and cancer development . The compound’s acetylamino group is believed to play a crucial role in its carcinogenic activity, as it undergoes metabolic activation to form reactive intermediates that can damage cellular components.
相似化合物的比较
3-Fluoro-4-acetylaminobiphenyl can be compared with other biphenyl derivatives, such as:
4-Acetylaminobiphenyl: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3-Fluoro-4-aminobiphenyl: Lacks the acetyl group, which can affect its carcinogenic potential and chemical properties.
2-Fluoro-4-acetylaminobiphenyl: The position of the fluorine atom is different, which can influence its reactivity and interactions with biological targets.
The unique combination of the fluorine atom and the acetylamino group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
725-04-2 |
|---|---|
分子式 |
C14H12FNO |
分子量 |
229.25 g/mol |
IUPAC 名称 |
N-(2-fluoro-4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12FNO/c1-10(17)16-14-8-7-12(9-13(14)15)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
InChI 键 |
NBAUDCWTTFHKNR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


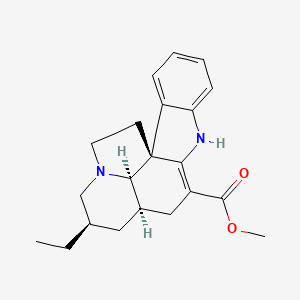
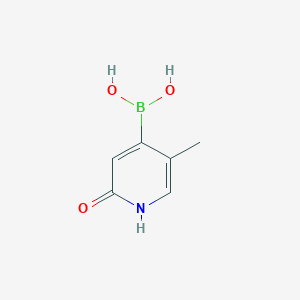
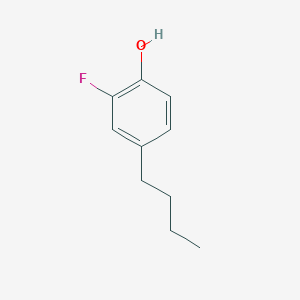
![4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide](/img/structure/B13409763.png)
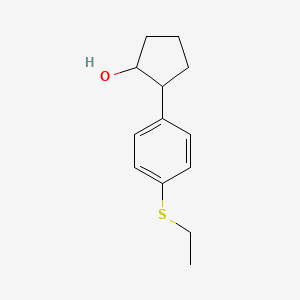
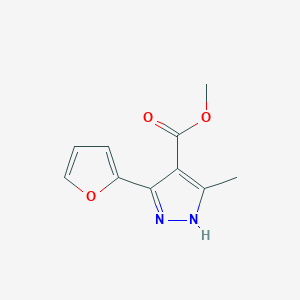
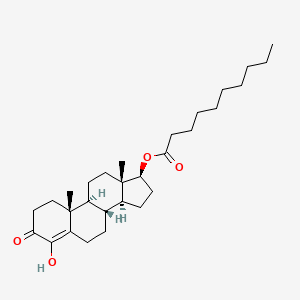
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)

![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)

